"Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7" chemical structure and properties
"Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical analysis and development, stable isotope-labeled internal standards are indispensable tools for ensuring the accuracy and precision of quantitative bioanalytical methods. This guide provides a comprehensive technical overview of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, a key analytical standard and synthetic intermediate related to the antiplatelet agent Ticagrelor. This document will delve into its chemical structure, physicochemical properties, its role in the synthesis of Ticagrelor, and its application in analytical methodologies, providing field-proven insights for researchers and drug development professionals.
Chemical Identity and Structure
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is a deuterated and protected derivative of a major metabolite of Ticagrelor. Its systematic name is (3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propyl-d7-thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-4H-cyclopenta[d][1][3]dioxol-4-ol.
The molecular structure is characterized by three key features:
-
The Core Moiety (Deshydroxyethoxy Ticagrelor): This part of the molecule is structurally analogous to AR-C124910XX, the primary active metabolite of Ticagrelor.[1][4] This metabolite is formed in vivo by the O-deethylation of the 2-hydroxyethoxy side chain of Ticagrelor.[5]
-
The 2,3-O-(dimethylmethylene) Acetal Protecting Group: The cis-diol on the cyclopentane ring is protected as a dimethylmethylene acetal (also known as an isopropylidene ketal). This protection strategy is common in multi-step organic synthesis to prevent unwanted reactions of the diol functionality during other chemical transformations.[6]
-
Deuterium Labeling (-d7): The propylthio side chain is labeled with seven deuterium atoms. This isotopic enrichment makes the molecule an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), as it is chemically identical to the non-labeled analyte but has a distinct, higher mass.[1]
Chemical Structure Diagram
Caption: Chemical structure of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7.
Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₂₄H₂₁D₇F₂N₆O₃S | Based on chemical structure[7] |
| Molecular Weight | ~525.64 g/mol | Calculated based on the molecular formula |
| Appearance | Likely a solid, possibly a light yellow or off-white powder or gel | Based on descriptions of similar compounds[2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO. Poorly soluble in water. | Ticagrelor and its metabolites have low aqueous solubility.[4][5] The organic protecting group would further decrease water solubility. |
| pKa | Ticagrelor has no pKa in the physiological range (pH 1-8).[8] | The core structure is the primary determinant of pKa. |
| LogP | Expected to be high, indicating lipophilicity. | The parent compound, Ticagrelor, has a high Log Dow (>4.02).[8] The protecting group increases lipophilicity. |
Role in Synthesis and Analysis
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 serves two primary roles in the context of Ticagrelor research and development: as a synthetic intermediate and as an analytical internal standard.
Synthetic Precursor
The non-deuterated form of this compound, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor, is a key intermediate in certain synthetic routes to Ticagrelor.[9] The 2,3-O-(dimethylmethylene) group acts as a protecting group for the diol on the cyclopentane ring, preventing it from reacting during subsequent chemical modifications of the molecule.
The general synthetic strategy involves:
-
Synthesis of the protected core: The Deshydroxyethoxy Ticagrelor moiety is synthesized with the diol protected by the dimethylmethylene group.
-
Further chemical modifications: Other parts of the molecule are assembled or modified.
-
Deprotection: The final step involves the removal of the dimethylmethylene acetal to yield the free diol of the target molecule, such as Ticagrelor.[6][10] This deprotection is typically achieved under acidic conditions.[11]
Caption: Simplified workflow showing the role of the protected intermediate in Ticagrelor synthesis.
Analytical Internal Standard
The primary application of the deuterated form, Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7, is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
The Causality Behind Using a SIL-IS:
-
Minimizing Analytical Variability: During sample preparation (e.g., protein precipitation, liquid-liquid extraction) and analysis (e.g., injection volume variations, ionization suppression in the mass spectrometer), both the analyte and the SIL-IS will behave almost identically. Any loss or variation in the analytical process will affect both compounds to the same extent.
-
Accurate Quantification: By measuring the ratio of the analyte's mass spectrometry signal to the SIL-IS's signal, these variations are normalized, leading to highly accurate and precise quantification.
This specific SIL-IS would be particularly useful for quantifying its non-deuterated counterpart, which may be present as an impurity or an unreacted starting material in the final Ticagrelor drug substance.
Analytical Methodologies
The quantification of Ticagrelor, its metabolites, and related impurities is crucial for pharmacokinetic studies, drug metabolism research, and quality control of the final drug product. LC-MS/MS is the analytical technique of choice due to its high sensitivity and selectivity.
Representative LC-MS/MS Protocol for Ticagrelor and Related Compounds
This protocol is a representative example based on published methods for the analysis of Ticagrelor and its metabolites.[12]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a known amount of the internal standard solution (e.g., Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for Ticagrelor and its metabolites.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for the title compound):
-
Analyte (non-deuterated): Q1 (Precursor Ion): m/z 517.2 -> Q3 (Product Ion): m/z [fragment ion]
-
Internal Standard (deuterated): Q1 (Precursor Ion): m/z 524.2 -> Q3 (Product Ion): m/z [same fragment ion as analyte]
-
Note: The exact fragment ions would need to be determined through infusion and optimization experiments. For Ticagrelor (m/z 521.1), a common transition is to m/z 361.1.[12]
Caption: Workflow for the quantitative analysis of Ticagrelor-related compounds using LC-MS/MS.
Spectroscopic Data (Representative)
While the specific spectra for Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 are not publicly available, representative data from its parent compounds can be used for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Ticagrelor and its impurities have been reported.[2][3] For the title compound, one would expect to see:
-
¹H NMR:
-
Characteristic signals for the aromatic protons of the difluorophenyl group.
-
Signals for the cyclopropyl protons.
-
Signals for the cyclopentane ring protons, shifted due to the presence of the dimethylmethylene group.
-
Two singlets for the non-equivalent methyl groups of the dimethylmethylene acetal.
-
The absence of signals corresponding to the propyl group protons, as they are replaced by deuterium.
-
-
¹³C NMR:
-
Signals for the carbons of the triazolopyrimidine core, the difluorophenyl ring, and the cyclopentane ring.
-
A characteristic signal for the quaternary carbon of the dimethylmethylene acetal.
-
The signals for the propyl carbons would be significantly attenuated or absent due to the deuterium substitution.
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[13]
-
Expected Exact Mass: The calculated exact mass for C₂₄H₂₁D₇F₂N₆O₃S would be approximately 525.2479.
-
MS/MS Fragmentation: The fragmentation pattern in tandem mass spectrometry would be similar to that of non-deuterated Ticagrelor and its metabolites, with the key difference being the mass of the precursor ion and any fragments containing the deuterated propylthio group.
Conclusion
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is a highly specific and valuable chemical entity for the pharmaceutical industry. Its role as a protected synthetic intermediate allows for the efficient synthesis of Ticagrelor, while its deuterated form is crucial as an internal standard for the accurate quantification of related impurities and metabolites. A thorough understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is essential for researchers and scientists involved in the development and quality control of Ticagrelor.
References
- Venkat Rao, S., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan J. Chem., 11(3), 1088-1095.
- International Journal of PharmTech Research. (2017). 10(4), 225-237.
- Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.
- Patil, S. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1-9.
- MSN Laboratories. (n.d.). MSN TICAGRELOR IMPURITY. [Online].
- BenchChem. (2026). The Discovery and Synthesis of Ticagrelor: A Technical Guide. [Online].
-
European Patent Office. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR - EP 3919497 A1. [Online]. Available: [Link]
- Google Patents. (n.d.). US9056838B2 - Intermediates and processes for preparing Ticagrelor. [Online].
- Zhang, H., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & medicinal chemistry letters, 22(11), 3598-3602.
- Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European journal of medicinal chemistry, 208, 112767.
- Plavšic, M., et al. (2016).
- Kumar, P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of pharmaceutical and biomedical analysis, 118, 246-255.
- Kim, Y., et al. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and clinical pharmacology, 27(3), 98-106.
- BioChemPartner. (2023). Publication Citing Use of Deshydroxyethoxy Ticagrelor |220347-05-7. [Online].
- Shidik, et al. (2025). Advancing Ticagrelor Bioavailability: A Comprehensive Review of Solubility Enhancement Techniques. Jurnal Sains Farmasi & Klinis, 12(1).
-
U.S. Food and Drug Administration. (2010). Environmental Assessment for Ticagrelor. [Online]. Available: [Link]
- Farmacia Journal. (n.d.). PHYSICOCHEMICAL CHARACTERISATION OF TICAGRELOR AMORPHOUS SOLID DISPERSIONS PREPARED BY SPRAY-DRYING PROCESS. [Online].
- ResearchGate. (2025). Physichochemical characterisation of ticagrelor amorphous solid dispersions prepared by spray-drying process. [Online].
-
Pharmaffiliates. (n.d.). CAS No : 274693-49-1 | Product Name : Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor. [Online]. Available: [Link]
-
Shimadzu. (n.d.). Deshydroxyethoxy Ticagrelor | 220347-05-7 | Metabolites. [Online]. Available: [Link]
- DIAL@UCLouvain. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. [Online].
-
SpectralWorks. (2015). Analyzing High Resolution Mass Spectrometer Data. [Online]. Available: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 [lgcstandards.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. lcms.cz [lcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. spectralworks.com [spectralworks.com]
